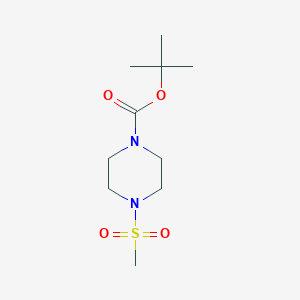
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s as a cognitive enhancer and has since gained popularity as a nootropic supplement. Phenylpiracetam is known for its ability to improve cognitive function, memory, and focus.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In a study conducted on rats, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam was found to improve memory retention and retrieval. In another study, it was found to improve cognitive function in patients with traumatic brain injury. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has also been studied for its potential to treat cognitive decline in elderly patients.
Wirkmechanismus
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of acetylcholine, dopamine, and noradrenaline. It also increases the density of certain receptors in the brain, such as the NMDA receptor. These actions are believed to contribute to its cognitive-enhancing effects.
Biochemische Und Physiologische Effekte
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects. It also increases the levels of certain neurotransmitters, such as acetylcholine, dopamine, and noradrenaline, which are involved in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of laboratory settings. However, it is important to note that 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a controlled substance in some countries and may require special permits to be used in research.
Zukünftige Richtungen
There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam. One area of interest is its potential as a treatment for cognitive decline in elderly patients. Another area of interest is its potential as a treatment for cognitive impairment in patients with neurological conditions such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam and its potential applications in other areas of medicine.
Conclusion:
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a nootropic drug that has gained popularity for its cognitive-enhancing properties. It has been extensively studied for its ability to improve memory, learning, and attention. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of certain neurotransmitters and increasing blood flow to the brain. While it has several advantages as a research tool, it is important to note that it is a controlled substance in some countries and may require special permits to be used in research. There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam, including its potential as a treatment for cognitive decline in elderly patients and its potential as a treatment for cognitive impairment in patients with neurological conditions.
Synthesemethoden
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylhydrazine in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate to form the final product, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
178547-52-9 |
|---|---|
Produktname |
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-ethyl-3-hydroxy-1-phenylpyridin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-2-11-13(16)12(15)8-9-14(11)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 |
InChI-Schlüssel |
MVUCZHYYEXGYDV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
Kanonische SMILES |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
Synonyme |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)